![molecular formula C10H10FN3O B13198297 [3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13198297.png)
[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxymethyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the pyrazole ring.
Amination and Hydroxymethylation: The final steps involve the introduction of the amino group and the hydroxymethyl group. This can be achieved through nucleophilic substitution reactions using appropriate amine and alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This can lead to the modulation of biological pathways, resulting in its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-Amino-3-fluorophenyl]methanol: Similar structure but lacks the pyrazole ring.
[3-Amino-4-(4-chlorophenyl)-1H-pyrazol-5-yl]methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of both the fluorophenyl group and the pyrazole ring in [3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol imparts unique chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the pyrazole ring contributes to its biological activity.
This compound’s unique combination of functional groups makes it a valuable molecule for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H10FN3O |
|---|---|
Molekulargewicht |
207.20 g/mol |
IUPAC-Name |
[3-amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C10H10FN3O/c11-7-3-1-6(2-4-7)9-8(5-15)13-14-10(9)12/h1-4,15H,5H2,(H3,12,13,14) |
InChI-Schlüssel |
DSANPBZIJUIXDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(NN=C2N)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



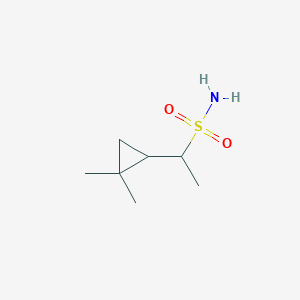
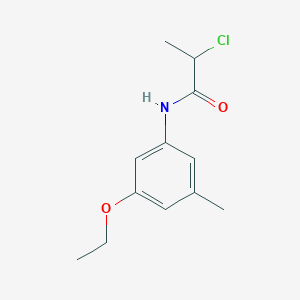
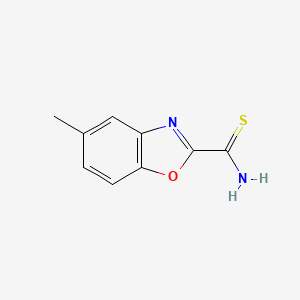


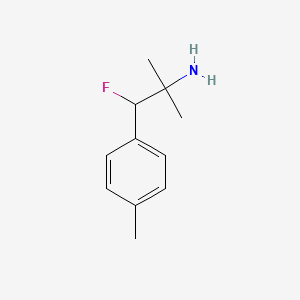
![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)

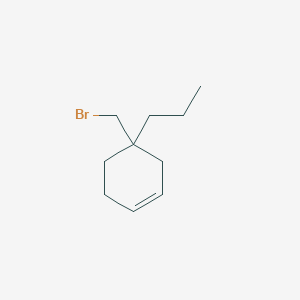
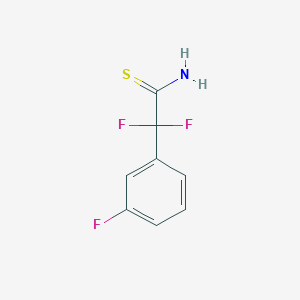
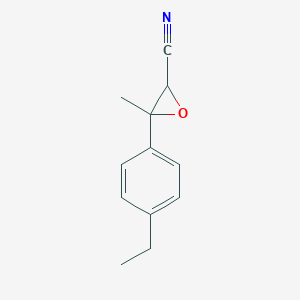
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)

